molecular formula C26H23BrN2O3 B5116273 4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide

4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide

Cat. No.: B5116273
M. Wt: 491.4 g/mol
InChI Key: FXZWBKBPWDAAER-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide is a complex organic compound that features a bromine atom, an isoindoline-1,3-dione moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Amide Formation: The final step involves the coupling of the brominated isoindoline-1,3-dione with 4-methylphenylamine and butylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and isoindoline-1,3-dione moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Products may include brominated isoindoline-1,3-dione derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the isoindoline-1,3-dione moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoindoline-1,3-dione moiety could play a crucial role in these interactions by forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-methylphenyl)benzamide: Lacks the isoindoline-1,3-dione moiety.

    N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide: Lacks the bromine atom.

Uniqueness

4-Bromo-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)benzamide is unique due to the combination of the bromine atom, isoindoline-1,3-dione moiety, and benzamide structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

4-bromo-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O3/c1-18-8-14-21(15-9-18)28(24(30)19-10-12-20(27)13-11-19)16-4-5-17-29-25(31)22-6-2-3-7-23(22)26(29)32/h2-3,6-15H,4-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZWBKBPWDAAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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